6-(5-Chloro-2-methoxybenzamido)hexanoic acid
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Overview
Description
6-(5-Chloro-2-methoxybenzamido)hexanoic acid is an organic compound that features a benzamide group substituted with a chlorine atom and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloro-2-methoxybenzamido)hexanoic acid typically involves the reaction of 5-chloro-2-methoxybenzoic acid with hexanoic acid in the presence of a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
6-(5-Chloro-2-methoxybenzamido)hexanoic acid can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of 6-(5-Hydroxy-2-methoxybenzamido)hexanoic acid.
Reduction: Formation of 6-(5-Chloro-2-methoxybenzylamino)hexanoic acid.
Substitution: Formation of 6-(5-Methoxy-2-methoxybenzamido)hexanoic acid.
Scientific Research Applications
6-(5-Chloro-2-methoxybenzamido)hexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(5-Chloro-2-methoxybenzamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzamide: Similar structure but lacks the hexanoic acid moiety.
6-(5-Chloro-2-methoxybenzamido)pentanoic acid: Similar structure but with a shorter carbon chain.
6-(5-Chloro-2-methoxybenzamido)heptanoic acid: Similar structure but with a longer carbon chain.
Uniqueness
6-(5-Chloro-2-methoxybenzamido)hexanoic acid is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
87262-53-1 |
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Molecular Formula |
C14H18ClNO4 |
Molecular Weight |
299.75 g/mol |
IUPAC Name |
6-[(5-chloro-2-methoxybenzoyl)amino]hexanoic acid |
InChI |
InChI=1S/C14H18ClNO4/c1-20-12-7-6-10(15)9-11(12)14(19)16-8-4-2-3-5-13(17)18/h6-7,9H,2-5,8H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
KJEINGCIAFNCCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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